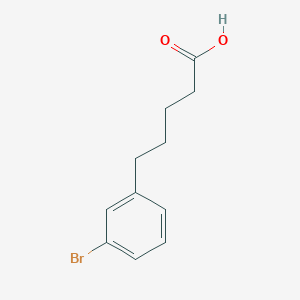

5-(3-bromophenyl)pentanoic Acid

Description

Contextualization within Brominated Organic Compounds

Brominated organic compounds, a class of organohalogens, play a crucial role in organic synthesis. The presence of a bromine atom can significantly alter the electronic and steric properties of a molecule, often imparting useful reactivity. Bromine's electronegativity and size make it a good leaving group in nucleophilic substitution reactions and enable the formation of organometallic reagents, such as Grignard reagents. These characteristics are fundamental to the utility of brominated compounds as intermediates in the construction of more complex molecular architectures. In the context of medicinal chemistry, the introduction of a bromine atom can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.

Significance in Contemporary Chemical Research

The significance of 5-(3-bromophenyl)pentanoic acid in modern chemical research lies predominantly in its function as a precursor or building block for the synthesis of molecules with potential therapeutic applications. The "3-bromophenyl" moiety is a common feature in the design of various biologically active compounds.

Recent studies have highlighted the use of the 5-(3-bromophenyl) structural motif in the development of novel anticancer agents. For instance, a series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs have been synthesized and evaluated for their anticancer properties. mdpi.com In this research, the 5-(3-bromophenyl) group serves as a core component of the final molecules, which have shown promising activity against various cancer cell lines. mdpi.com

Another area of interest is the development of kinase inhibitors, which are crucial in cancer therapy. The "3-bromophenyl" substructure has been incorporated into the design of novel and selective Aurora A kinase inhibitors, such as 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid. The presence of the bromo-substituted phenyl ring is often instrumental in achieving the desired binding affinity and selectivity for the target enzyme.

While a specific, detailed synthesis for this compound is not extensively documented in readily available literature, its preparation can be conceptualized through established organic synthesis methodologies. A plausible route could involve the Suzuki or a similar cross-coupling reaction to attach the pentanoic acid side chain to a brominated phenyl ring precursor. Alternatively, a Friedel-Crafts acylation of bromobenzene (B47551) with a suitable five-carbon acyl halide, followed by reduction of the ketone, could be another potential pathway. However, without published research dedicated to its synthesis, these remain theoretical approaches.

Overview of Research Trajectories

The primary research trajectory for this compound is its application as a foundational element in drug discovery and medicinal chemistry. The research on its derivatives indicates a clear path towards the development of new therapeutic agents, particularly in oncology.

The investigation into 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs showcases a research direction focused on leveraging the structural features of the parent acid to create compounds with enhanced biological activity. mdpi.com The study demonstrated that some of these derivatives exhibited significant anticancer activity against a panel of 58 cancer cell lines. mdpi.com The table below summarizes the growth inhibition data for one of the promising compounds from this study.

| Cancer Cell Line | Percent Growth Inhibition (PGI) at 10⁻⁵ M |

|---|---|

| SNB-75 (CNS Cancer) | 41.25% |

| UO-31 (Renal Cancer) | 30.14% |

| CCRF-CEM (Leukemia) | 26.92% |

| EKVX (Non-Small Cell Lung Cancer) | 26.61% |

| OVCAR-5 (Ovarian Cancer) | 23.12% |

Data extracted from a study on 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs. mdpi.com

Further research trajectories may explore the use of this compound in the synthesis of other classes of heterocyclic compounds or as a fragment in the design of inhibitors for other biological targets. The versatility of the carboxylic acid group allows for a wide range of chemical modifications, opening up possibilities for the creation of diverse chemical libraries for high-throughput screening. While its direct application in materials science is not yet prominent, the presence of the reactive bromine atom and the carboxylic acid functional group could potentially be exploited in the development of functionalized polymers or other novel materials.

Structure

3D Structure

Properties

IUPAC Name |

5-(3-bromophenyl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c12-10-6-3-5-9(8-10)4-1-2-7-11(13)14/h3,5-6,8H,1-2,4,7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKXZWOVJAKICNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90470516 | |

| Record name | 5-(3-bromophenyl)pentanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90470516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857480-35-4 | |

| Record name | 5-(3-bromophenyl)pentanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90470516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(3-Bromophenyl)pentanoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 3 Bromophenyl Pentanoic Acid and Analogues

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis of 5-(3-bromophenyl)pentanoic acid reveals two primary strategic disconnections to simplify the target molecule into readily available starting materials. The most logical disconnections are:

C(aryl)-C(alkyl) Bond Disconnection: This approach severs the bond between the bromophenyl ring and the pentanoic acid side chain. This leads to two key synthons: a 3-bromophenyl synthon (which can act as a nucleophile or electrophile) and a 5-carbon chain synthon containing the carboxylic acid or a precursor functional group. This strategy is the foundation for methods involving Grignard reagents and cross-coupling reactions.

Functional Group Interconversion (FGI): The carboxylic acid moiety is identified as a target for FGI. The acid can be retrosynthetically derived from an ester, a nitrile, or a primary alcohol. This disconnection suggests that the final step of the synthesis could be a hydrolysis, reduction, or oxidation reaction.

Combining these approaches, a plausible retrosynthetic pathway starts by disconnecting the C(aryl)-C(alkyl) bond. This generates a 3-bromophenyl nucleophile (such as a Grignard reagent, (3-BrC₆H₄)⁻) and a 5-carbon electrophile bearing a protected carboxyl group (e.g., ⁺(CH₂)₄COOR). Alternatively, a 3-bromophenyl electrophile (like 1,3-dibromobenzene) can be coupled with a nucleophilic 5-carbon chain.

Precursor Synthesis and Intermediate Derivatization

The success of the synthetic strategies outlined above relies on the availability of suitable precursors.

3-Bromophenyl Precursors: A key precursor is the 3-bromophenylmagnesium bromide Grignard reagent. It is typically prepared by the reaction of magnesium metal with 1,3-dibromobenzene in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). Careful control of reaction conditions is necessary to favor the formation of the mono-Grignard reagent. For cross-coupling reactions, 3-bromophenylboronic acid is a common precursor, which can be synthesized from 1,3-dibromobenzene via lithium-halogen exchange followed by quenching with a trialkyl borate.

Pentanoic Acid Chain Precursors: The 5-carbon chain can be sourced from various starting materials. Ethyl 5-bromopentanoate is a versatile electrophile for both Grignard and coupling reactions. It can be prepared from δ-valerolactone by ring-opening with HBr followed by Fischer esterification. Another common precursor is glutaric anhydride , which can be used in acylation reactions.

Direct Carbon-Carbon Bond Formation Strategies

The central challenge in synthesizing this compound is the formation of the bond between the aromatic ring and the aliphatic chain.

Grignard reagents offer a robust method for forming carbon-carbon bonds. libretexts.orgmnstate.edu A primary route involves the nucleophilic substitution reaction between 3-bromophenylmagnesium bromide and an electrophilic pentanoate derivative.

Alkylation: The reaction of 3-bromophenylmagnesium bromide with ethyl 5-bromopentanoate provides ethyl 5-(3-bromophenyl)pentanoate directly. This reaction is typically performed in an ethereal solvent. A potential side reaction is Wurtz-type coupling of the Grignard reagent.

Acylation: An alternative involves the acylation of the Grignard reagent. For instance, reacting 3-bromophenylmagnesium bromide with glutaric anhydride would yield 4-(3-bromobenzoyl)butanoic acid. Subsequent reduction of the ketone (e.g., via Clemmensen or Wolff-Kishner reduction) would furnish the desired carbon skeleton.

| Reaction Type | Aryl Precursor | Alkyl Precursor | Solvent | Typical Conditions |

| Alkylation | 3-Bromophenylmagnesium bromide | Ethyl 5-bromopentanoate | THF or Diethyl Ether | 0°C to reflux |

| Acylation | 3-Bromophenylmagnesium bromide | Glutaric anhydride | THF or Diethyl Ether | 0°C, followed by acidic workup |

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming aryl-alkyl bonds with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. tcichemicals.comorganic-chemistry.org For this synthesis, one could couple 3-bromophenylboronic acid with ethyl 5-bromopentanoate . This approach benefits from the stability and low toxicity of boronic acids. A variety of palladium catalysts and ligands can be employed to optimize the reaction yield.

Kumada Coupling: The Kumada coupling utilizes a nickel or palladium catalyst to couple a Grignard reagent with an organohalide. organic-chemistry.orgwikipedia.org This method could involve the reaction of 3-bromophenylmagnesium bromide with ethyl 5-bromopentanoate . While highly effective, the high reactivity of the Grignard reagent can sometimes limit functional group compatibility compared to the Suzuki coupling. organic-chemistry.orgwikipedia.org

| Coupling Reaction | Aryl Partner | Alkyl Partner | Catalyst System (Example) | Base (Example) |

| Suzuki-Miyaura | 3-Bromophenylboronic acid | Ethyl 5-bromopentanoate | Pd(PPh₃)₄ | K₂CO₃ or Cs₂CO₃ |

| Kumada | 3-Bromophenylmagnesium bromide | Ethyl 5-bromopentanoate | NiCl₂(dppp) | Not required |

Carboxylic Acid Functionalization and Introduction

Most of the carbon-carbon bond formation strategies described yield an ester precursor, ethyl 5-(3-bromophenyl)pentanoate. The final step is the introduction of the carboxylic acid functional group.

Ester Hydrolysis: The most common and straightforward method is the hydrolysis of the ethyl ester. This can be achieved under acidic conditions (e.g., refluxing with aqueous HCl or H₂SO₄) or, more frequently, under basic conditions (saponification) using an aqueous solution of a base like sodium hydroxide or potassium hydroxide, followed by an acidic workup to protonate the resulting carboxylate salt.

Other methods to introduce the carboxylic acid include:

Carboxylation of a Grignard Reagent: A Grignard reagent prepared from 1-(3-bromophenyl)-4-bromobutane could be reacted with carbon dioxide (dry ice) followed by acidic workup. youtube.com

Oxidation of a Primary Alcohol: The corresponding primary alcohol, 5-(3-bromophenyl)pentan-1-ol, could be oxidized using strong oxidizing agents like chromic acid or potassium permanganate to yield the carboxylic acid.

Stereoselective Synthesis Approaches for Chiral Analogues

While this compound itself is achiral, its analogues bearing stereocenters on the pentanoic acid chain are of synthetic interest. Stereoselective methods are required to produce these compounds in high enantiomeric purity.

Chiral Auxiliaries: A well-established method for asymmetric alkylation involves the use of chiral auxiliaries, such as Evans' oxazolidinones. wikipedia.orgrsc.org For example, an N-acyl oxazolidinone derived from propanoic acid could be deprotonated to form a chiral enolate. This enolate can then be alkylated with 1-bromo-3-(3-bromophenyl)propane. The chiral auxiliary directs the alkylating agent to one face of the enolate, leading to a high degree of diastereoselectivity. Subsequent cleavage of the auxiliary yields the chiral α-methyl analogue of the target acid. rsc.orguwindsor.ca

Asymmetric Hydrogenation: Chiral analogues can also be synthesized via the asymmetric hydrogenation of unsaturated precursors. nih.govnsf.gov For instance, an α,β-unsaturated acid or ester precursor, such as (E)-5-(3-bromophenyl)pent-2-enoic acid, can be hydrogenated using a chiral transition metal catalyst (e.g., a Rhodium or Ruthenium complex with a chiral phosphine ligand like BINAP). This process can deliver the chiral saturated carboxylic acid with high enantiomeric excess. nsf.govrsc.org

Asymmetric Catalysis in Pentanoic Acid Derivatization

Asymmetric catalysis offers a direct and efficient pathway to enantiomerically enriched carboxylic acids and their derivatives. researchgate.netnih.gov This approach utilizes a small amount of a chiral catalyst to generate a large quantity of a chiral product. A prominent example is the transition metal-catalyzed asymmetric hydrogenation or conjugate addition to α,β-unsaturated precursors.

A well-documented synthesis of an analogue, (S)-3-(4-bromophenyl)butanoic acid, demonstrates this principle effectively. The key step involves a rhodium-catalyzed asymmetric 1,4-addition of an aryl boronic acid to an α,β-unsaturated ester. orgsyn.org In this reaction, a chiral phosphine ligand, specifically (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP), coordinates to the rhodium center, creating a chiral environment that directs the addition of the aryl group to one face of the double bond, resulting in a product with high enantiomeric excess.

The general scheme for this type of reaction is as follows: (4-bromophenyl)boronic acid is reacted with ethyl (E)-but-2-enoate in the presence of a rhodium catalyst and the (R)-BINAP ligand. orgsyn.org This yields (S)-Ethyl 3-(4-bromophenyl)butanoate, which is then hydrolyzed to the desired (3S)-3-(4-bromophenyl)butanoic acid. orgsyn.org The reaction is typically carried out under controlled temperature and inert atmosphere to ensure high selectivity and yield. orgsyn.org

Detailed research findings have shown that the choice of catalyst, ligand, and reaction conditions is crucial for achieving high stereoselectivity. For instance, the combination of bis(norbornadiene)rhodium(I) tetrafluoroborate and (R)-BINAP in a dioxane/water solvent system with triethylamine as a base has proven effective. orgsyn.org

| Parameter | Condition |

|---|---|

| Catalyst | Bis(norbornadiene)rhodium(I) tetrafluoroborate |

| Chiral Ligand | (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP) |

| Reactants | (4-bromophenyl)boronic acid, Ethyl (E)-but-2-enoate |

| Solvent System | 1,4-Dioxane / Water |

| Base | Triethylamine |

| Temperature | 30 °C |

| Reaction Time | 21 hours |

Chiral Auxiliary-Mediated Transformations

An alternative and widely used strategy for asymmetric synthesis involves the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

Evans oxazolidinones are a classic example of chiral auxiliaries used in aldol reactions to create chiral β-hydroxy carbonyl compounds, which can be precursors to chiral pentanoic acids. tcichemicals.comnih.gov For example, the synthesis of (3S)-hydroxy-5-phenylpentanoic acid, an analogue of the target compound, was achieved using this methodology. nih.gov

The process begins with the acylation of a chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with an appropriate acyl chloride. The resulting N-acyloxazolidinone is then subjected to a diastereoselective aldol addition with an aldehyde. The chiral auxiliary shields one face of the enolate, forcing the aldehyde to approach from the less hindered side, thus controlling the stereochemistry of the newly formed stereocenters. tcichemicals.com Finally, the auxiliary is cleaved, typically via hydrolysis, to yield the chiral carboxylic acid. nih.gov

A specific protocol for a related compound involved the aldol addition of (R)-acetyloxazolidinone with 3-phenylpropanal, which, after separation of diastereomers and removal of the Evans auxiliary, yielded the desired chiral acid. nih.gov The cleavage step often employs reagents like lithium hydroxide and hydrogen peroxide. nih.gov

| Step | Description | Key Reagents |

|---|---|---|

| 1 | Attachment of Auxiliary | Chiral oxazolidinone, Acyl chloride |

| 2 | Diastereoselective Aldol Reaction | N-acyloxazolidinone, Aldehyde (e.g., 3-phenylpropanal), Lewis Acid |

| 3 | Chromatographic Separation | Separation of diastereomers |

| 4 | Cleavage of Auxiliary | Lithium hydroxide (LiOH), Hydrogen peroxide (H₂O₂) |

Other auxiliaries, such as pseudoephedrine and pseudoephenamine, are also effective in directing asymmetric alkylation reactions to produce enantiomerically enriched carboxylic acids. nih.gov

Optimization of Reaction Conditions and Yields

The successful synthesis of this compound and its analogues relies heavily on the optimization of reaction conditions to maximize yield and purity. Key parameters that are typically adjusted include temperature, reaction time, solvent, and the stoichiometry of reagents and catalysts.

For catalytic reactions, such as the rhodium-catalyzed asymmetric synthesis previously mentioned, catalyst loading is a critical factor. Lowering the catalyst amount is economically desirable but can lead to longer reaction times or lower conversion. Conversely, high catalyst loading can be costly and lead to difficulties in removing metal impurities from the final product.

Temperature control is essential. The asymmetric addition was conducted at a specific temperature of 30 °C to balance the reaction rate with stereoselectivity, as higher temperatures can sometimes erode the enantiomeric excess. orgsyn.org Similarly, the duration of the reaction is optimized to ensure the reaction proceeds to completion without the formation of significant byproducts. In the reported procedure, a 21-hour reaction time was found to be optimal. orgsyn.org

The table below illustrates how reaction parameters can be varied during the optimization of a generic asymmetric reaction, leading to improved yield and enantiomeric ratio (er).

| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|---|---|---|

| 1 | Catalyst A | CH₂Cl₂ | 25 | 66 | 60:40 |

| 2 | Catalyst B | CH₂Cl₂ | 25 | 84 | 77:23 |

| 3 | Catalyst C | CH₂Cl₂ | 25 | 88 | 85:15 |

| 4 | Catalyst C | CHCl₃ | 25 | 85 | 90:10 |

| 5 | Catalyst C | CHCl₃ | -20 | 89 | 95:5 |

Scalability Considerations for Research Applications

Translating a synthetic route from a laboratory-scale procedure to a larger scale suitable for extensive research or preclinical studies presents several challenges. Key considerations include the cost and availability of starting materials, the safety of the procedures, the efficiency of the reaction, and the feasibility of purification on a larger scale.

The synthesis of (S)-3-(4-bromophenyl)butanoic acid has been successfully performed on a large scale, highlighting important practical considerations. orgsyn.org For instance, the choice of reagents is critical; using commercially available and relatively inexpensive starting materials like (4-bromophenyl)boronic acid and ethyl crotonate is advantageous for scalability. orgsyn.org

Purification methods must also be scalable. While chromatography is common in the lab, it is often impractical for large quantities. The large-scale synthesis of the butanoic acid analogue utilized crystallization as the primary method of purification. orgsyn.org This involved carefully controlled cooling of a heptane solution to induce crystallization, which is an effective and scalable technique for obtaining high-purity solid compounds. orgsyn.orgorgsyn.org The procedure details rinsing the flask with additional warm solvent to ensure maximum product transfer and allowing for slow cooling over several hours to promote the formation of well-defined crystals. orgsyn.orgorgsyn.org

Safety is another paramount concern. Reactions that are easily managed in a small flask may present thermal hazards or require specialized equipment when scaled up. For example, the addition of triethylamine in the rhodium-catalyzed reaction resulted in a noticeable exotherm (a temperature increase of ~6 °C), which must be managed on a larger scale to prevent the reaction from becoming uncontrolled. orgsyn.org

Developing one-pot procedures, where multiple reaction steps are carried out in the same vessel without isolating intermediates, can significantly improve the efficiency and scalability of a synthesis by reducing handling losses and purification steps. nih.gov

Structural Elucidation and Spectroscopic Characterization of 5 3 Bromophenyl Pentanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, it is possible to deduce the connectivity and chemical environment of individual atoms within the 5-(3-bromophenyl)pentanoic acid structure.

The ¹H NMR spectrum of this compound is predicted to display a series of signals corresponding to the distinct proton environments in the molecule. The aromatic protons on the brominated phenyl ring are expected to appear in the downfield region, typically between δ 7.0 and 7.5 ppm. The substitution pattern of the bromine atom at the meta position leads to a complex splitting pattern for these aromatic protons.

The protons of the pentanoic acid chain will resonate at higher field strengths (further upfield). The methylene (B1212753) (CH₂) group adjacent to the carboxylic acid (alpha to the carbonyl) is anticipated to appear as a triplet around δ 2.3-2.4 ppm. The other two methylene groups in the alkyl chain (beta and gamma to the carbonyl) would likely appear as multiplets in the range of δ 1.6-1.8 ppm. The benzylic protons (delta to the carbonyl), being adjacent to the aromatic ring, are expected to be shifted downfield to approximately δ 2.6-2.7 ppm and would also likely present as a triplet. The acidic proton of the carboxylic acid group would appear as a broad singlet, typically at a very downfield chemical shift, often above δ 10 ppm, and its position can be highly dependent on the solvent and concentration.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ ppm) | Predicted Multiplicity |

| Aromatic CH | 7.0 - 7.5 | Multiplet |

| -CH₂- (Benzylic) | 2.6 - 2.7 | Triplet |

| -CH₂- (α to COOH) | 2.3 - 2.4 | Triplet |

| -CH₂-CH₂- (β, γ to COOH) | 1.6 - 1.8 | Multiplet |

| -COOH | >10 | Broad Singlet |

Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, a total of nine distinct carbon signals are predicted, corresponding to the nine unique carbon environments. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing significantly downfield, typically in the range of δ 175-180 ppm.

The carbons of the aromatic ring are expected to resonate between δ 120 and 145 ppm. The carbon atom directly bonded to the bromine atom (C-Br) would have its chemical shift influenced by the halogen, and its precise location would require detailed spectral analysis, but is predicted to be around δ 122 ppm. The other aromatic carbons would show distinct signals based on their position relative to the substituents. The aliphatic carbons of the pentanoic acid chain would appear in the upfield region of the spectrum, generally between δ 20 and 40 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ ppm) |

| -COOH | 175 - 180 |

| Aromatic C (quaternary) | 140 - 145 |

| Aromatic CH | 125 - 135 |

| Aromatic C-Br | ~122 |

| -CH₂- (Benzylic) | ~35 |

| -CH₂- (α to COOH) | ~34 |

| -CH₂- | ~31 |

| -CH₂- | ~24 |

Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the adjacent methylene groups in the pentanoic acid chain, confirming their sequence.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would be used to definitively assign which protons are attached to which carbons in the aliphatic chain and the aromatic ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying connectivity across quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the substituted aromatic carbons. For instance, HMBC would show a correlation between the benzylic protons and the quaternary aromatic carbon, as well as the other aromatic carbons, confirming the attachment point of the pentanoic acid chain to the phenyl ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides crucial information about the molecular weight and elemental formula of a compound.

High-resolution mass spectrometry would be used to determine the exact mass of the this compound molecular ion. The presence of bromine, which has two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by two mass units (M and M+2). The calculated exact mass for the most abundant isotopic species, C₁₁H₁₃⁷⁹BrO₂, is 256.0099 g/mol . HRMS analysis would be expected to provide an experimental mass that is very close to this calculated value, thus confirming the elemental composition of the molecule.

In addition to providing the molecular weight, mass spectrometry can be used to fragment the molecule and analyze the resulting charged fragments. The fragmentation pattern serves as a molecular fingerprint and provides further evidence for the proposed structure.

For this compound, several key fragmentation pathways are predicted:

Loss of the Carboxylic Acid Group: A common fragmentation for carboxylic acids is the loss of the -COOH group (45 Da) or a water molecule (18 Da).

Cleavage of the Alkyl Chain: The pentanoic acid chain can undergo cleavage at various points, leading to a series of fragment ions separated by 14 Da (corresponding to CH₂ groups).

Benzylic Cleavage: Cleavage at the benzylic position is often favorable, which would result in the formation of a bromotropylium ion or a related stable aromatic cation.

Bromine Isotopic Pattern: All fragments containing the bromine atom would exhibit the characteristic 1:1 isotopic pattern for ⁷⁹Br and ⁸¹Br, which is a key diagnostic feature in the mass spectrum.

By analyzing these fragmentation patterns, the connectivity of the aromatic ring to the pentanoic acid chain can be confirmed, providing a comprehensive structural verification of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum provides information about the vibrations of chemical bonds, with different bonds absorbing infrared radiation at characteristic frequencies. For this compound, the key functional groups are the carboxylic acid and the substituted benzene (B151609) ring.

The carboxylic acid group gives rise to two particularly prominent absorption bands. The carbonyl (C=O) stretching vibration is expected to produce a strong, sharp peak in the region of 1700-1725 cm⁻¹. The hydroxyl (O-H) stretch of the carboxylic acid is characterized by a very broad absorption band spanning a wide range, typically from 2500 to 3300 cm⁻¹, which is a result of hydrogen bonding.

The aromatic ring also presents several characteristic absorption bands. The C-H stretching vibrations of the hydrogens attached to the aromatic ring typically appear above 3000 cm⁻¹. The substitution pattern on the benzene ring can be inferred from the pattern of overtone and combination bands in the 2000-1600 cm⁻¹ region and, more definitively, from the strong out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region. For a meta-substituted benzene ring, strong bands are expected in the ranges of 810-750 cm⁻¹ and 725-680 cm⁻¹. The C-Br stretching vibration is typically found in the lower frequency "fingerprint" region of the spectrum, usually between 600 and 500 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference Compound(s) and Observed Data |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) | Pentanoic acid shows a broad O-H stretch. rsc.org |

| Carboxylic Acid | C=O Stretch | 1700-1725 | 5-Bromovaleric acid exhibits a C=O stretch in this region. nih.gov |

| Aromatic Ring | C-H Stretch | 3000-3100 | Aromatic compounds typically show C-H stretches in this range. |

| Aromatic Ring | C=C Stretch | 1600-1450 | Substituted benzenes show characteristic absorptions in this region. |

| Aromatic Ring | C-H Out-of-Plane Bending (meta-substitution) | 810-750 and 725-680 | Characteristic for meta-disubstituted benzenes. |

| Alkyl Chain | C-H Stretch | 2850-2960 | Pentanoic acid and 5-bromovaleric acid show these absorptions. rsc.orgnih.gov |

| Bromoalkane | C-Br Stretch | 600-500 | 5-Bromovaleric acid has a C-Br stretch in this range. nih.gov |

Advanced Spectroscopic Techniques for Isomeric Distinction

Distinguishing between positional isomers, such as 5-(2-bromophenyl)pentanoic acid, this compound, and 5-(4-bromophenyl)pentanoic acid, requires more nuanced spectroscopic analysis than simple functional group identification. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of individual atoms within a molecule.

In ¹H NMR, the substitution pattern on the aromatic ring gives rise to distinct splitting patterns and chemical shifts for the aromatic protons.

For the ortho isomer, one would expect a complex multiplet pattern for the four adjacent aromatic protons.

The meta isomer, this compound, would show a more distinct pattern. The proton between the two substituents would likely appear as a triplet, while the other protons would present as doublets or multiplets with characteristic coupling constants.

The para isomer would exhibit the simplest pattern, typically two doublets, due to the symmetry of the molecule.

¹³C NMR spectroscopy is also highly informative. The number of unique carbon signals in the aromatic region can help differentiate the isomers. The para isomer will show fewer aromatic signals due to symmetry, while the ortho and meta isomers will each display six distinct aromatic carbon signals. The chemical shifts of the carbon atoms are influenced by the electronic effects of the bromine and the alkyl chain, providing further confirmation of the substitution pattern.

Mass Spectrometry (MS): While all three isomers have the same molecular weight and will therefore show the same molecular ion peak in a mass spectrum, their fragmentation patterns upon ionization can differ. The position of the bromo substituent can influence the stability of the resulting fragment ions, leading to variations in the relative abundances of certain peaks. For example, the fragmentation of the aromatic ring may be influenced by the position of the bromine atom relative to the pentanoic acid chain, although these differences can sometimes be subtle. stackexchange.com The characteristic fragmentation of carboxylic acids often involves the loss of the hydroxyl group (-17 amu) and the entire carboxyl group (-45 amu). libretexts.org

| Isomer | Expected ¹H NMR Aromatic Signals | Expected ¹³C NMR Aromatic Signals (Number) |

|---|---|---|

| 5-(2-bromophenyl)pentanoic acid | Complex multiplet for 4 adjacent protons | 6 |

| This compound | Distinct multiplets, potentially a triplet for the proton between substituents | 6 |

| 5-(4-bromophenyl)pentanoic acid | Two doublets (symmetrical pattern) | 4 (due to symmetry) |

Computational Approaches to Spectroscopic Prediction

In modern chemical analysis, computational chemistry plays a vital role in complementing experimental data and aiding in structural elucidation. Density Functional Theory (DFT) is a powerful quantum mechanical method used to predict a wide range of molecular properties, including spectroscopic data, with a high degree of accuracy. researchgate.netnih.govimanagerpublications.com

For this compound, DFT calculations can be employed to predict its IR, ¹H NMR, and ¹³C NMR spectra. The process typically involves first optimizing the molecular geometry to find the most stable conformation of the molecule. Following this, the vibrational frequencies can be calculated, which directly correspond to the absorption bands in the IR spectrum. nih.gov These calculated frequencies are often systematically scaled to account for approximations in the theoretical model and to improve agreement with experimental data. nih.govimanagerpublications.com

Similarly, DFT methods can predict the nuclear magnetic shielding tensors for each proton and carbon atom in the molecule. wisc.edu These shielding values are then converted into chemical shifts, providing a theoretical NMR spectrum that can be compared with experimental results. wisc.edu This predictive capability is particularly useful for assigning specific signals in a complex spectrum to their corresponding atoms in the molecule and for confirming the correct isomeric structure. wisc.edubohrium.com

Chemical Reactivity and Derivatization of 5 3 Bromophenyl Pentanoic Acid

Carboxylic Acid Reactions

The terminal carboxylic acid group is a primary site for chemical modification, readily undergoing reactions typical of its class. These include the formation of esters and amides, as well as reduction to the corresponding primary alcohol.

Esterification: The conversion of 5-(3-bromophenyl)pentanoic acid to its corresponding esters can be achieved through several standard methods. One common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is reversible and is typically driven to completion by using an excess of the alcohol or by removing water as it is formed.

Another effective method involves the pre-activation of the carboxylic acid. For instance, conversion to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) allows for rapid and high-yielding esterification upon reaction with an alcohol, often in the presence of a non-nucleophilic base like pyridine.

Amidation: The formation of amides from this compound requires coupling the carboxylic acid with a primary or secondary amine. Direct reaction is generally inefficient and requires high temperatures. Therefore, coupling agents are almost always employed to facilitate the reaction under milder conditions. A widely used method involves carbodiimide (B86325) reagents, such as N,N'-dicyclohexylcarbodiimide (DCC), which activate the carboxyl group to form a reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine to form the amide bond.

Alternatively, activating agents like triphenylphosphine (B44618) (PPh₃) in the presence of iodine (I₂) can be used to mediate the direct amidation of carboxylic acids with amines under mild conditions. researchgate.net These methods provide access to a wide array of N-substituted 5-(3-bromophenyl)pentanamides.

Table 1: Common Reagents for Esterification and Amidation

| Transformation | Reagent(s) | Conditions | Product Type |

|---|---|---|---|

| Esterification | Alcohol (e.g., Methanol (B129727), Ethanol), H₂SO₄ (cat.) | Reflux | Alkyl ester |

The carboxylic acid functional group of this compound can be reduced to a primary alcohol, yielding 5-(3-bromophenyl)pentan-1-ol. This transformation requires powerful reducing agents, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for reducing carboxylic acids. libretexts.org

The reagent of choice for this reduction is typically lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com The reaction is performed in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves an initial acid-base reaction where the acidic proton of the carboxylic acid reacts with the hydride to produce hydrogen gas and a lithium carboxylate salt. chemistrysteps.com Subsequent reduction of the carboxylate proceeds through an aldehyde intermediate, which is immediately further reduced to the primary alcohol. libretexts.org An aqueous acidic workup is required to neutralize the reaction mixture and protonate the resulting alkoxide to furnish the final alcohol product.

Care must be taken due to the high reactivity of LiAlH₄, which reacts violently with protic solvents like water and alcohols. wizeprep.com

Aromatic Ring Transformations

The bromophenyl moiety of the molecule is susceptible to transformations characteristic of substituted aromatic rings, primarily electrophilic aromatic substitution. Nucleophilic substitution is also a consideration, although it is generally less favorable under standard conditions.

Electrophilic aromatic substitution (EAS) allows for the introduction of new substituents onto the benzene (B151609) ring. fiveable.me The outcome of such reactions on this compound is dictated by the directing effects of the two existing substituents: the bromine atom and the -(CH₂)₄COOH side chain.

Bromo Group (-Br): The bromine atom is a deactivating substituent due to its electron-withdrawing inductive effect. However, it is an ortho, para-director because its lone pairs can stabilize the cationic intermediate (arenium ion) through resonance when the electrophile attacks at the positions ortho or para to it. pitt.edu

Alkylpentanoic Acid Side Chain (-(CH₂)₄COOH): The long alkyl chain is generally considered a weak activating group and an ortho, para-director. However, the carboxylic acid group at the end of the chain is electron-withdrawing and deactivating. For EAS, the directing effect is primarily determined by the atom directly attached to the ring. In this case, it is a carbon atom of an alkyl chain, making the entire substituent an ortho, para-director.

When both an ortho, para-directing deactivator (Br) and an ortho, para-directing activator (the alkyl chain) are present, the activating group generally controls the position of substitution. youtube.com Therefore, the -(CH₂)₄COOH group will direct incoming electrophiles to its ortho positions (C2 and C6) and its para position (C4). The bromo group at C3 will similarly direct to its ortho (C2, C4) and para (C6) positions.

The directing effects are thus synergistic, strongly favoring substitution at positions 2, 4, and 6.

Position 2: Ortho to the side chain and ortho to the bromine.

Position 4: Para to the side chain and ortho to the bromine.

Position 6: Ortho to the side chain and para to the bromine.

Steric hindrance from the bulky pentanoic acid side chain may reduce the yield of the C2 and C6 substituted products, potentially favoring substitution at the C4 position. Common EAS reactions include nitration (using HNO₃/H₂SO₄) and further halogenation (e.g., Br₂/FeBr₃). libretexts.orglibretexts.org

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Position | Relation to -(CH₂)₄COOH | Relation to -Br | Predicted Reactivity |

|---|---|---|---|

| C2 | ortho | ortho | Favored |

| C4 | para | ortho | Favored |

| C5 | meta | meta | Disfavored |

| C6 | ortho | para | Favored |

Nucleophilic aromatic substitution (SNAr), where the bromide is displaced by a nucleophile, is generally difficult for this compound under standard conditions. byjus.com The SNAr (addition-elimination) mechanism requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group (bromine) to stabilize the negatively charged Meisenheimer complex intermediate. chemistrysteps.com this compound lacks such activating groups. The carboxylic acid side chain is deactivating but is meta to the bromine, offering no resonance stabilization to the intermediate.

An alternative pathway, the elimination-addition (benzyne) mechanism, can occur but requires extremely harsh conditions, such as the use of a very strong base like sodium amide (NaNH₂) in liquid ammonia. youtube.comscribd.com This reaction would proceed through a highly reactive benzyne (B1209423) intermediate. The subsequent addition of the nucleophile (e.g., NH₂⁻) could occur at either carbon of the former triple bond, leading to a mixture of regioisomeric products.

Side Chain Modifications

Beyond reactions at the carboxyl group, the aliphatic chain can also be modified. A key reaction is α-halogenation of the carboxylic acid. The Hell-Volhard-Zelinsky (HVZ) reaction allows for the selective bromination of the carbon atom alpha to the carboxyl group. youtube.comyoutube.com

This reaction involves treating the carboxylic acid with bromine (Br₂) in the presence of a catalytic amount of phosphorus tribromide (PBr₃). chemistrysteps.com The PBr₃ first converts a small amount of the carboxylic acid into its acyl bromide. This acyl bromide readily enolizes, and the resulting enol attacks Br₂ to form the α-bromo acyl bromide. This intermediate can then undergo hydrolysis during workup or react with the starting carboxylic acid to regenerate the acyl bromide catalyst and yield the final α-bromo carboxylic acid product, 2-bromo-5-(3-bromophenyl)pentanoic acid. This product is a valuable intermediate for further synthesis, such as the introduction of an α-amino group to form amino acids.

Halogen Exchange Reactions

The bromine atom on the phenyl ring of this compound is a versatile handle for further functionalization, primarily through halogen exchange reactions. These reactions, often referred to as Finkelstein reactions for aryl halides, allow for the substitution of bromine with other halogens, most commonly iodine or fluorine, which can then serve as precursors for a variety of cross-coupling reactions. frontiersin.orgnih.gov

Metal-catalyzed processes are typically required to facilitate halogen exchange on aryl halides due to the strength of the carbon-halogen bond. frontiersin.org Copper and nickel-based catalytic systems have been extensively studied for this purpose. nih.govorganic-chemistry.org For instance, the conversion of aryl bromides to aryl iodides can be efficiently achieved using a copper(I) catalyst in the presence of a suitable ligand and a source of iodide. organic-chemistry.orgacs.org

Table 1: Illustrative Conditions for Halogen Exchange on Aryl Bromides

| Catalyst System | Reagents | Solvent | Temperature (°C) | Product | Reference |

| CuI / N,N'-dimethyl-1,2-cyclohexanediamine | NaI | Dioxane | 110 | 5-(3-iodophenyl)pentanoic acid | frontiersin.org |

| Cu₂O / L-proline | KI | Ethanol | Reflux | 5-(3-iodophenyl)pentanoic acid | nih.gov |

| NiBr₂ / PBu₃ | KI | HMPA | 140 | 5-(3-iodophenyl)pentanoic acid | nih.gov |

These reactions proceed via mechanisms that can involve oxidative addition of the aryl bromide to the metal center, followed by halogen exchange and reductive elimination. frontiersin.org The choice of catalyst, ligand, solvent, and halide salt can significantly influence the reaction's efficiency and substrate scope. organic-chemistry.org The presence of the carboxylic acid group in this compound is generally tolerated under these conditions, although it may require protection in some cases to prevent side reactions. organic-chemistry.org

Alkylation and Acylation at the Alpha-Carbon

The carbon atom alpha to the carboxyl group in this compound possesses acidic protons that can be removed by a strong base to form an enolate. libretexts.orgpressbooks.pub This enolate is a potent nucleophile and can react with various electrophiles, such as alkyl halides or acyl halides, to form new carbon-carbon bonds at the alpha-position. kameton.orglibretexts.org

Direct alkylation of the alpha-carbon typically requires a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to ensure complete conversion to the enolate and prevent self-condensation or other side reactions. pressbooks.pub The resulting enolate can then be treated with an alkyl halide in an SN2-type reaction to introduce an alkyl substituent. libretexts.org

Table 2: General Conditions for Alpha-Alkylation of Carboxylic Acid Derivatives

| Base | Electrophile | Solvent | Temperature (°C) | Product | Reference |

| LDA | Methyl iodide | THF | -78 to 0 | 2-Methyl-5-(3-bromophenyl)pentanoic acid | pressbooks.pub |

| LDA | Benzyl bromide | THF | -78 to 0 | 2-Benzyl-5-(3-bromophenyl)pentanoic acid | kameton.org |

Acylation at the alpha-carbon can be achieved through a similar strategy, often involving the reaction of the enolate with an acyl chloride or anhydride. libretexts.org An alternative method for both alkylation and acylation involves the formation of an enamine intermediate from the corresponding aldehyde or ketone derivative of the carboxylic acid. libretexts.org This approach, known as the Stork enamine synthesis, offers the advantage of proceeding under milder, neutral conditions and can help to avoid issues with over-alkylation. libretexts.org

It is important to note that the direct alpha-halogenation of carboxylic acids can be achieved using methods like the Hell-Volhard-Zelinsky reaction, which involves treatment with a halogen in the presence of a catalytic amount of phosphorus trihalide. libretexts.org This would introduce a halogen at the alpha-position, providing another site for subsequent nucleophilic substitution.

Regioselectivity and Stereoselectivity in Chemical Transformations

The presence of multiple reactive sites in this compound makes regioselectivity a critical consideration in its chemical transformations. wikipedia.org Regioselectivity refers to the preference for a reaction to occur at one position over another. wikipedia.org For instance, in reactions involving both the aryl bromide and the carboxylic acid, the choice of reagents and reaction conditions will determine which functional group reacts preferentially.

In the context of halogen-metal exchange, a common reaction for aryl halides, the use of organolithium reagents at low temperatures can selectively replace the bromine atom with lithium, leaving the carboxylic acid group intact (after a workup to re-protonate it). acs.orgnih.gov This lithiated intermediate can then be trapped with various electrophiles to introduce a wide range of substituents at the 3-position of the phenyl ring.

Conversely, reactions targeting the carboxylic acid, such as esterification or amidation, can generally be performed without affecting the aryl bromide. The relative inertness of the aryl bromide to many nucleophilic reagents allows for selective modification of the carboxyl group.

When considering reactions at the alpha-carbon, regioselectivity can become an issue if there are other potentially acidic protons in the molecule. However, in this compound, the alpha-protons are the most acidic and are therefore preferentially removed by a strong base.

Stereoselectivity becomes a factor when a new chiral center is created during a reaction. For example, the alkylation of the alpha-carbon of this compound with an alkyl halide other than methyl iodide will generate a new stereocenter at the alpha-position. Without the use of a chiral auxiliary or a chiral catalyst, this reaction would typically result in a racemic mixture of the two enantiomers. The stereoselective synthesis of specific stereoisomers would require more advanced synthetic strategies, such as the use of chiral enolates or asymmetric catalysts. nih.gov Similarly, if reactions are performed on a chiral derivative of this compound, the stereochemical outcome of the reaction (i.e., retention or inversion of configuration) would be a key consideration.

Metabolic Fate and Biotransformation of 5 3 Bromophenyl Pentanoic Acid

In Vitro Metabolic Stability Studies

In vitro metabolic stability assays are crucial in early drug discovery to predict a compound's fate in vivo. nih.gov These studies typically utilize liver microsomes or hepatocytes to estimate the intrinsic clearance of a compound. nih.govmdpi.com For 5-(3-bromophenyl)pentanoic acid, its metabolic stability would likely be influenced by both the phenyl ring and the pentanoic acid side chain.

A hypothetical in vitro metabolic stability study for this compound would involve incubating the compound with liver microsomes (from human and other species for comparative purposes) and a cofactor like NADPH to initiate oxidative metabolism. The rate of disappearance of the parent compound over time would be measured to determine its half-life and intrinsic clearance. nih.govmdpi.com

Table 1: Predicted In Vitro Metabolic Stability of this compound

| Parameter | Predicted Outcome | Rationale |

| Half-life (t½) | Moderate | The presence of the aliphatic chain may allow for relatively rapid metabolism, while the brominated ring could offer some resistance to degradation. |

| Intrinsic Clearance (CLint) | Moderate to High | The compound possesses multiple potential sites for metabolism, including the alkyl chain and the aromatic ring. |

Identification of Major Metabolites

The biotransformation of this compound is expected to proceed through two main phases of metabolism: Phase I (oxidation) and Phase II (conjugation). mhmedical.commhmedical.com

Oxidation reactions, primarily catalyzed by CYP enzymes, are anticipated to be a major route of metabolism for the aromatic portion of the molecule. youtube.comyoutube.comyoutube.com Potential oxidation pathways include:

Hydroxylation of the Aromatic Ring: The phenyl ring can be hydroxylated at various positions, leading to the formation of phenolic metabolites. The bromine atom can influence the position of hydroxylation.

Oxidation of the Alkyl Side Chain: The pentanoic acid side chain is a likely target for oxidation. libretexts.orgopenstax.orglibretexts.org This can occur at the benzylic position (the carbon adjacent to the phenyl ring) or at other positions along the chain, including ω-oxidation (at the terminal carbon) and (ω-1)-oxidation. Beta-oxidation of the pentanoic acid chain could also occur, leading to chain shortening. wikipedia.org

Dehalogenation: While generally less common for aromatic bromides compared to other halogens, enzymatic dehalogenation is a possible, albeit likely minor, metabolic pathway.

Following Phase I oxidation, the newly introduced functional groups (e.g., hydroxyl groups) and the existing carboxylic acid group can undergo Phase II conjugation reactions. nih.gov These reactions increase the water solubility of the metabolites, facilitating their excretion.

Glucuronidation: The carboxylic acid moiety of this compound is a prime candidate for glucuronidation, forming an acyl glucuronide. This is a common metabolic pathway for xenobiotic carboxylic acids. acs.orgnih.govnih.gov Phenolic metabolites formed through oxidation can also be conjugated with glucuronic acid.

Sulfation: Phenolic metabolites can also undergo sulfation, another important conjugation reaction.

Amino Acid Conjugation: The carboxylic acid group could be conjugated with amino acids such as glycine (B1666218) or glutamine.

Table 2: Predicted Major Metabolites of this compound

| Metabolite Type | Predicted Structure/Description | Metabolic Pathway |

| Hydroxylated Metabolites | Hydroxylation on the bromophenyl ring or the pentanoic acid chain. | Oxidation (CYP450) |

| Carboxylic Acid Metabolites | Shorter-chain carboxylic acids resulting from beta-oxidation. | Beta-oxidation |

| Acyl Glucuronide | Glucuronic acid conjugated to the carboxylic acid group. | Glucuronidation (UGTs) |

| Phenolic Glucuronides/Sulfates | Glucuronic acid or sulfate (B86663) conjugated to hydroxylated metabolites. | Glucuronidation (UGTs), Sulfation (SULTs) |

Enzymatic Systems Involved in Biotransformation

The biotransformation of this compound would likely involve a variety of enzymatic systems.

Cytochrome P450 (CYP) Superfamily: These enzymes are the primary drivers of Phase I oxidative metabolism. nih.govyoutube.com Specific isozymes such as CYP2E1, known to metabolize benzene (B151609) and other aromatic compounds, and enzymes from the CYP2C and CYP3A families, which have broad substrate specificities, could be involved. nih.govwikipedia.orgfrontiersin.org

Uridine 5'-diphospho-glucuronosyltransferases (UGTs): These enzymes are responsible for the glucuronidation of the carboxylic acid group and any hydroxylated metabolites. nih.gov

Sulfotransferases (SULTs): These enzymes would be involved in the sulfation of phenolic metabolites.

Enzymes of Fatty Acid Metabolism: Enzymes involved in the beta-oxidation pathway, such as acyl-CoA synthetases and dehydrogenases, could metabolize the pentanoic acid side chain. nih.govwikipedia.org

Comparative Metabolic Profiling with Analogues

Comparing the predicted metabolism of this compound with known metabolic profiles of structurally similar compounds can provide valuable insights.

Brompheniramine: This antihistamine contains a bromophenyl group. wikipedia.org Its metabolism involves N-dealkylation and hydroxylation of the aromatic ring, demonstrating the susceptibility of the bromophenyl moiety to oxidative metabolism by CYP enzymes. wikipedia.org

Other Brominated Phenyl Compounds: The metabolism of bromobenzene (B47551) is well-studied and proceeds via epoxidation and subsequent formation of bromophenols, which are then conjugated. nih.gov This supports the likelihood of aromatic hydroxylation for this compound.

Xenobiotic Carboxylic Acids: Drugs containing a carboxylic acid moiety, such as non-steroidal anti-inflammatory drugs (NSAIDs), commonly undergo extensive glucuronidation. acs.orgnih.gov This strengthens the prediction that acyl glucuronidation will be a major metabolic pathway for this compound.

Role in Endogenous Metabolic Pathways (Considering the pentanoic acid backbone)

The pentanoic acid (valeric acid) backbone of the molecule suggests potential interactions with endogenous fatty acid metabolism. nih.govmdpi.com Pentanoic acid itself is a short-chain fatty acid that can be a substrate for various metabolic processes. nih.govnih.gov

The body possesses pathways for the metabolism of short-chain fatty acids, primarily through beta-oxidation in the mitochondria to produce acetyl-CoA. wikipedia.orgwikipedia.org It is plausible that this compound, or its metabolites, could enter these pathways. The introduction of the bromophenyl group, however, makes it a xenobiotic, and its complete degradation via these pathways might be hindered. The compound could potentially act as a competitive inhibitor of enzymes involved in endogenous fatty acid metabolism.

Computational Chemistry and Molecular Modeling Studies of 5 3 Bromophenyl Pentanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and energetic properties of molecules. These calculations provide a quantitative description of the electron distribution and molecular orbitals, which are crucial for understanding a molecule's stability and reactivity.

The electronic structure of 5-(3-bromophenyl)pentanoic acid is characterized by the interplay between the phenyl ring, the bromine substituent, and the pentanoic acid side chain. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can elucidate this structure. Key reactivity descriptors derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap generally implies higher chemical reactivity.

The bromine atom, being an electron-withdrawing group, influences the electron density distribution across the aromatic ring. This, in turn, affects the molecule's electrostatic potential, indicating regions that are prone to electrophilic or nucleophilic attack. These computational insights are vital for predicting how the molecule will interact with other chemical species.

Table 1: Representative Electronic Properties of Phenylalkanoic Acids

| Property | Representative Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

Note: The values in this table are representative and are based on typical quantum chemical calculations for structurally similar compounds.

The biological activity and physical properties of a flexible molecule like this compound are heavily dependent on its three-dimensional conformation. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and the energy barriers between them. Due to the presence of several rotatable single bonds in the pentanoic acid chain, this molecule can adopt numerous conformations.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a small molecule (ligand), such as this compound, might interact with a biological target, typically a protein.

Molecular docking predicts the preferred orientation of a ligand when bound to the active site of a protein. This method involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding pocket and scoring them based on their complementarity.

For a compound like this compound, docking studies can identify key interactions, such as hydrogen bonds involving the carboxylic acid group and hydrophobic interactions with the bromophenyl moiety. Similar studies on bromophenyl derivatives have demonstrated their ability to fit into the binding pockets of various enzymes, with the bromine atom often contributing to the binding affinity through halogen bonding or by occupying a specific hydrophobic pocket. nih.govcsfarmacie.cznih.gov

Following docking, the strength of the ligand-protein interaction, or binding affinity, can be estimated using scoring functions. These functions approximate the free energy of binding, with lower energy scores typically indicating a more stable complex. More rigorous methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations, can be applied to the docked poses to refine these binding energy predictions.

The predicted binding affinity is a critical parameter in drug discovery, as it correlates with the potency of a potential drug molecule. For this compound, these estimations would guide the selection of biological targets for which it might show significant activity.

Table 2: Representative Molecular Docking Results for Bromophenyl-Containing Ligands

| Parameter | Representative Value | Description |

|---|---|---|

| Docking Score (kcal/mol) | -7.0 to -9.5 | Estimated binding affinity; more negative is better |

| Key Interacting Residues | Tyr, Gln, Ala | Amino acids in the protein's active site forming bonds |

Note: The data presented are representative of findings from docking studies on various bromophenyl derivatives against different protein targets. nih.govnih.gov

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.

A pharmacophore model for a molecule like this compound would typically include features such as a hydrogen bond acceptor (from the carboxylic acid), a hydrophobic group (the phenyl ring), and a halogen bond donor (the bromine atom). This model serves as a 3D query for searching large chemical databases in a process known as virtual screening. dovepress.comnih.gov

Virtual screening allows for the rapid identification of other molecules that match the pharmacophore model and are therefore likely to have similar biological activity. nih.gov This approach is significantly faster and more cost-effective than traditional high-throughput screening. By using a pharmacophore model derived from this compound, researchers could discover a diverse set of compounds with the potential for similar therapeutic applications. frontiersin.orgresearchgate.net

De Novo Design Strategies for Novel Derivatives

De novo drug design is a computational methodology used to generate novel molecular structures with desirable pharmacological properties. This process typically involves fragment-based or atom-based approaches to build a new molecule within the binding site of a biological target. The successful application of these strategies is heavily reliant on the availability of high-resolution structural data of the target protein and a foundational understanding of the ligand's structure-activity relationship (SAR).

In the absence of any published research on the biological targets or SAR of this compound, it is not feasible to outline specific de novo design strategies for its derivatives.

Cheminformatics Applications in Research Data Analysis

Cheminformatics integrates computational and informational techniques to a wide range of problems in the field of chemistry. These applications include the analysis of chemical databases, quantitative structure-activity relationship (QSAR) modeling, and the prediction of absorption, distribution, metabolism, and excretion (ADME) properties.

The application of cheminformatics tools to analyze research data for this compound would necessitate a dataset from which to derive models and insights. As no such datasets are publicly available in the scientific literature, a meaningful discussion of cheminformatics applications for this specific compound cannot be provided.

Research on Derivatives and Analogues of 5 3 Bromophenyl Pentanoic Acid

Systematic Modification of the Bromophenyl Moiety

The 3-bromophenyl group is a critical component of the molecule, offering a handle for synthetic modification and influencing interactions with biological targets. Research in this area focuses on several strategies:

Halogen Substitution: The bromine atom itself can be replaced with other halogens (e.g., chlorine, iodine) to fine-tune lipophilicity and electronic properties. Studies on other molecular scaffolds have shown that substituting bromine with iodine can sometimes be detrimental to activity, suggesting that the steric bulk of the halogen is a key factor. mdpi.com

Positional Isomerism: Moving the bromo substituent to the ortho- or para- positions of the phenyl ring can significantly alter the molecule's three-dimensional shape and binding orientation within a target protein.

Substitution and Annulation: Adding other substituents to the phenyl ring or fusing it with other rings can explore new binding interactions. For instance, the bromine atom can serve as a synthetic handle for palladium-catalyzed cross-coupling reactions, allowing the attachment of a wide variety of other chemical groups. mdpi.com

Ring Replacement: The entire phenyl ring can be replaced with other aromatic or non-aromatic systems in a strategy known as bioisosteric replacement, which is discussed in more detail in section 8.3.

A study focused on creating anticancer agents utilized the 3-bromophenyl moiety as a key building block for synthesizing a series of 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, highlighting the importance of this group in generating new chemical entities. mdpi.com

Alterations of the Pentanoic Acid Side Chain

The pentanoic acid side chain acts as a flexible linker and its carboxylic acid terminus is often crucial for target engagement. Modifications to this chain are a primary strategy for modulating activity and physicochemical properties.

Homologation, the process of systematically lengthening or shortening the carbon chain, is a fundamental tactic in medicinal chemistry. nih.govacs.org Varying the length of the alkyl chain in 5-(3-bromophenyl)pentanoic acid can optimize the distance between the aromatic head and the acidic tail, potentially improving target affinity.

Shortening the chain would lead to (3-bromophenyl)butanoic acid or (3-bromophenyl)propanoic acid derivatives.

Lengthening the chain would produce (3-bromophenyl)hexanoic or heptanoic acid derivatives. google.com

Modern synthetic methods enable the efficient one-carbon homologation of unmodified carboxylic acids, providing a practical route to construct such families of analogues for structure-activity relationship (SAR) studies. nih.govacs.org This strategy has been successfully applied to complex molecules, including the drug gemfibrozil, which shares a similar structural motif. acs.org Research has shown that even slight changes in alkyl chain length can impact the biological effects of perfluorinated carboxylic acids. mdpi.com

Introducing new functional groups onto the pentanoic acid chain can create new hydrogen bonding opportunities, alter polarity, and introduce metabolic stabilizers. masterorganicchemistry.comashp.orgbccampus.ca For example, research on the related compound 5-bromovaleric acid (5-bromopentanoic acid) has shown it can be coupled with amino acids and peptides. nih.gov This strategy of creating peptide conjugates could be applied to this compound to potentially alter its transport and targeting properties. Other potential modifications include the introduction of hydroxyl (-OH), amino (-NH2), or keto (C=O) groups at various positions along the chain. nih.govmdpi.com

Bioisosteric Replacements

Bioisosterism involves substituting a part of a molecule with a chemically different group that retains similar physical and electronic properties, leading to a comparable biological response. drughunter.comprismbiolab.com This strategy is widely used to solve problems related to metabolic instability, toxicity, or poor permeability while maintaining or improving the desired activity. nih.govuvm.edu

Bioisosteres for the Phenyl Ring: The benzene (B151609) ring, while common in drugs, can contribute to poor physicochemical properties. nih.gov It can be replaced by a variety of other ring systems to mitigate these issues. acs.orgacs.orgdrughunter.com

| Original Moiety | Bioisostere Class | Examples | Potential Advantages |

|---|---|---|---|

| Phenyl Ring | Heteroaromatic Rings (Azines & Azoles) | Pyridine, Pyrimidine, Thiophene, Oxazole, Triazole | Introduce hydrogen bond acceptors/donors, alter metabolism, improve solubility. acs.org |

| Saturated (sp³-rich) Rings | Bicyclo[1.1.1]pentane, Cyclohexane | Improve solubility and metabolic stability, reduce lipophilicity. nih.gov |

Bioisosteres for the Carboxylic Acid: The carboxylic acid group is often essential for activity but can lead to rapid metabolism and poor membrane permeability due to its negative charge at physiological pH. nih.govproquest.com Replacing it with a suitable bioisostere is a common optimization strategy. nih.govuvm.edu For example, in one study, the entire pentanoic acid moiety of the parent structure was replaced with an N-aryl-4H-1,2,4-triazol-3-amine group to generate compounds with anticancer activity. mdpi.com

| Original Moiety | Bioisostere Class | Examples | Key Properties |

|---|---|---|---|

| Carboxylic Acid | Tetrazoles | 5-substituted 1H-tetrazole | Acidity (pKa ~4.5-4.9) is similar to carboxylic acids; metabolically more stable. drughunter.com |

| Hydroxamic Acids | -C(=O)NHOH | Moderately acidic (pKa ~8-9); strong metal-chelating properties. nih.gov | |

| Acyl Sulfonamides | -C(=O)NHSO₂R | Weaker acids (pKa ~9-10) but can offer increased lipophilicity and metabolic stability. drughunter.com | |

| Hydroxyisoxazoles | 3-Hydroxyisoxazole | Planar, acidic isostere with a pKa of ~4-5. nih.gov |

Synthesis and Evaluation of Stereoisomers

The parent compound, this compound, is achiral and therefore does not have stereoisomers. However, many of the derivative strategies discussed, particularly the introduction of additional functional groups onto the pentanoic acid side chain (Section 8.2.2), can create a chiral center. For example, adding a hydroxyl group at position 2, 3, or 4 of the pentanoic chain would result in a chiral molecule.

When a chiral center is present, the molecule exists as a pair of enantiomers (non-superimposable mirror images). It is a fundamental principle in medicinal chemistry that different stereoisomers can have vastly different pharmacological activities, potencies, and metabolic fates. researchgate.net Therefore, if a chiral derivative of this compound is designed, it is critical to:

Synthesize or separate the individual stereoisomers. This allows for the evaluation of each one in isolation.

Evaluate the biological activity of each isomer independently. This determines which isomer is responsible for the desired effect and which may be inactive or contribute to off-target effects.

Characterize the pharmacokinetic properties of each isomer. Enantiomers can be metabolized at different rates by enzymes, leading to different exposures in the body.

This process is essential for developing a safe and effective drug, as often only one isomer contains the therapeutic benefit. researchgate.net

Design of Prodrugs and Targeted Delivery Systems

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. nih.govrsc.org This approach is frequently used to overcome pharmacokinetic challenges, such as poor absorption or a lack of site-specificity, particularly for molecules containing a carboxylic acid group. nih.gov

For this compound, the negatively charged carboxylate group can limit its ability to cross cell membranes via passive diffusion. A common prodrug strategy is to temporarily mask this polar group by converting it into an ester or an amide. nih.govdoi.org

Ester Prodrugs: The carboxylic acid can be reacted with an alcohol to form an ester. This neutralizes the charge, increasing lipophilicity and potentially enhancing absorption. Once in the bloodstream or target tissue, endogenous esterase enzymes cleave the ester bond, regenerating the active carboxylic acid. doi.orgmdpi.com

Targeted Delivery: The alcohol portion of the ester can be designed to be recognized by specific transporters on cell surfaces, leading to targeted delivery. nih.gov For instance, linking the drug to a molecule recognized by an enzyme or transporter that is overexpressed in cancer cells could concentrate the drug at the desired site of action. nih.gov

This prodrug strategy has been shown to successfully improve properties like water solubility and metabolic stability for other therapeutic agents while maintaining their efficacy. mdpi.comnih.gov

Advanced Analytical Methodologies for Research on 5 3 Bromophenyl Pentanoic Acid

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to the analysis of 5-(3-bromophenyl)pentanoic acid, enabling its separation from impurities and other components within a mixture.

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for assessing the purity of this compound. The technique separates compounds based on their differential interactions with a stationary phase and a liquid mobile phase. For a compound like this compound, a reverse-phase HPLC method is often employed. In this setup, a nonpolar stationary phase is used with a polar mobile phase. The purity of the compound is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all detected peaks.

While specific HPLC methods for this compound are not extensively detailed in publicly available literature, methods for structurally similar compounds, such as other brominated organic acids and phenyl-substituted acids, provide a strong basis for method development. For instance, the analysis of related compounds often utilizes C18 columns with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with an acid modifier like trifluoroacetic acid or formic acid to ensure the carboxylic acid is in its protonated form for better retention and peak shape. google.com

The determination of enantiomeric excess is critical when this compound is synthesized as a single enantiomer. Chiral HPLC is the method of choice for this analysis. This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The enantiomeric excess is then calculated from the relative peak areas of the two enantiomers. google.com The separation of enantiomers can be achieved by preparing diastereomeric mixtures which can then be separated using standard chromatographic techniques. google.com

Below is an illustrative example of HPLC conditions that could be adapted for the analysis of this compound.

Table 1: Illustrative HPLC Parameters for Purity Analysis

| Parameter | Typical Value |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Trifluoroacetic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |